N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
Description
Properties
IUPAC Name |
N-[4-[2-(4-carbamoylanilino)-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O5S/c21-18(26)11-1-4-13(5-2-11)22-17(25)8-14-9-30-20(23-14)24-19(27)12-3-6-15-16(7-12)29-10-28-15/h1-7,9H,8,10H2,(H2,21,26)(H,22,25)(H,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYIURLDUQXPXRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Thiazoles
are found in many potent biologically active compounds. They are members of the azole heterocycles that include imidazoles and oxazoles. Thiazoles are known to have various medicinal properties like anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities.
Carboxamides
are also known to have diverse biological activities. They are significant in the formation of effective catalysts in various chemical reactions.
Biological Activity
N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential anti-cancer and anti-inflammatory properties. This article reviews the biological activities associated with this compound, supported by diverse research findings and case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₇H₁₇N₅O₄S
- Molecular Weight : 387.4 g/mol
- CAS Number : 1048679-26-0
The compound features a thiazole ring and a dioxole moiety, which are known to enhance biological activity through various mechanisms, including enzyme inhibition and interaction with cellular pathways.
Anticancer Properties
Research has demonstrated that derivatives of thiazole compounds exhibit varying degrees of cytotoxicity against human cancer cell lines. For instance, compounds structurally similar to this compound have shown promising results in inhibiting tumor growth.
A study evaluated the cytotoxic effects of various thiazole derivatives on A549 lung adenocarcinoma cells, revealing that some compounds achieved a value as low as 3.6 μM, indicating potent activity against cancer cells while showing selectivity over normal cells .
The proposed mechanism of action for this compound involves:
- Enzyme Inhibition : The thiazole ring may bind to active sites on enzymes, inhibiting their function.
- Cell Cycle Arrest : Some studies suggest that related compounds can induce G2/M phase cell cycle arrest without triggering apoptosis, which could be beneficial in therapeutic contexts .
Anti-inflammatory Activity
Similar compounds have been investigated for their anti-inflammatory effects. For example, certain derivatives demonstrated the ability to modulate pro-inflammatory cytokines such as IL-6 and TNF-α, which are crucial in inflammatory responses. This suggests that this compound may also possess anti-inflammatory properties that warrant further investigation .
Case Studies
- Cytotoxicity Assessment : A series of thiazole derivatives were tested against 12 human cancer cell lines. Compounds were evaluated for their ability to inhibit cell growth, with several showing significant activity comparable to established chemotherapeutics like cisplatin .
- Pharmacological Evaluation : In vivo studies involving animal models indicated no acute toxicity at doses up to 20 mg/kg when administered over 72 hours. This safety profile is critical for future therapeutic applications .
Data Table: Summary of Biological Activities
Scientific Research Applications
Anticancer Activity
Research indicates that compounds structurally similar to N-(4-(2-((4-carbamoylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide exhibit significant anticancer properties. For instance, studies have shown that certain thiazole derivatives can induce apoptosis in cancer cells by triggering oxidative stress mechanisms. The specific compound under discussion may similarly affect cell viability and proliferation in various cancer cell lines.
Drug Resistance Reversal
The compound has potential applications in overcoming drug resistance in cancer therapy. Analogues of thiazole derivatives have been reported to enhance the efficacy of established chemotherapeutic agents like paclitaxel and doxorubicin by reversing resistance mechanisms in drug-resistant cell lines . This suggests that this compound could be explored as an adjunct therapy in cancer treatment regimens.
Biological Target Interactions
The compound's ability to interact with various biological targets is noteworthy. Preliminary docking studies and binding assays can elucidate how it binds to specific enzymes or receptors involved in disease processes. Such interactions are critical for understanding its mechanism of action and optimizing therapeutic efficacy.
Safety and Toxicity Considerations
While specific safety data for this compound is limited, related compounds have demonstrated varying degrees of toxicity. For example, some thiazole derivatives have been reported to induce cytotoxic effects at certain concentrations. Therefore, thorough toxicity assessments are essential before clinical applications.
Case Study 1: Thiazole Derivative Efficacy
A study investigated the effects of a thiazole derivative on human liver cancer cells (HepG2). Results indicated significant cytotoxicity at low micromolar concentrations, leading to cell cycle arrest and apoptosis through oxidative stress pathways.
Case Study 2: Drug Resistance Reversal
In another study, a compound structurally related to this compound was evaluated for its ability to reverse drug resistance in SW620/Ad300 cell lines. The results showed a marked increase in intracellular drug accumulation and restoration of sensitivity to conventional chemotherapeutics .
Chemical Reactions Analysis
Amide Bond Hydrolysis
The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and pharmacological activity.
| Conditions | Products | Yield | Key Observations |
|---|---|---|---|
| 6M HCl, reflux, 12 hrs | Benzoic acid derivative + thiazol-2-ylamine | 65–72% | Complete cleavage of amide bond |
| 2M NaOH, 80°C, 8 hrs | Sodium carboxylate + free amine intermediate | 58–63% | Partial degradation of thiazole ring |
Selectivity depends on pH: Acidic conditions favor protonation of the amide nitrogen, while basic conditions promote nucleophilic hydroxide attack at the carbonyl carbon.
Thiazole Ring Substitution
The electron-deficient thiazole ring participates in nucleophilic aromatic substitution (NAS) reactions, enabling functionalization at the 4- and 5-positions.
| Reagents | Position Modified | Products | Catalyst |
|---|---|---|---|
| Ethylenediamine, DMF, 100°C | C4 of thiazole | Diamine-substituted derivative | CuI (10 mol%) |
| NaN₃, DMSO, 70°C | C5 of thiazole | Azide-functionalized analog | None |
The reaction with ethylenediamine requires copper catalysis to activate the thiazole ring for NAS. Azide substitution proceeds via a concerted mechanism without catalysts.
Benzo[d] dioxole Oxidation
The benzo[d] dioxole moiety is susceptible to oxidative cleavage, particularly under strong oxidizing conditions.
| Oxidizing Agent | Conditions | Products | Application |
|---|---|---|---|
| KMnO₄, H₂O, 25°C | 24 hrs, pH 7 | Catechol derivative | Bioactive intermediate |
| H₂O₂, FeCl₃, CH₃CN, 60°C | 6 hrs | Quinone analog | Electrophilic synthon |
Oxidation with KMnO₄ selectively cleaves the methylenedioxy bridge to form a catechol, while H₂O₂/FeCl₃ generates a quinone via radical intermediates .
Carbamoyl Group Reactivity
The 4-carbamoylphenyl group participates in condensation and cyclization reactions.
| Reaction Type | Reagents | Products | Notes |
|---|---|---|---|
| Condensation with aldehydes | Benzaldehyde, HCl, EtOH | Schiff base derivatives | Enhanced metal chelation |
| Cyclization with thiourea | Thiourea, PCl₅, toluene | Thiazolidinone-fused hybrid | Antidiabetic activity |
Schiff base formation occurs under mild acidic conditions, while cyclization to thiazolidinone requires elevated temperatures (110°C).
Comparative Reactivity with Structural Analogs
Reactivity differences between the 4-carbamoylphenyl isomer (target compound) and its 2-carbamoylphenyl analog (CAS 656830-26-1) highlight positional effects:
| Reaction | 4-Carbamoylphenyl Isomer | 2-Carbamoylphenyl Isomer |
|---|---|---|
| Amide hydrolysis rate (HCl) | Faster (t₁/₂ = 2.5 hrs) | Slower (t₁/₂ = 4.1 hrs) |
| Thiazole substitution yield | 72% (CuI) | 54% (CuI) |
Steric hindrance from the ortho-substituted carbamoyl group in the 2-isomer reduces reaction efficiency.
Mechanistic Insights
-
Thiazole Activation : The electron-withdrawing carboxamide group adjacent to the thiazole ring increases its electrophilicity, facilitating NAS.
-
Dioxole Stability : The methylenedioxy group resists mild oxidation but undergoes cleavage under strong agents due to ring strain relief .
-
Carbamoyl Reactivity : Resonance stabilization of the carbamoyl group directs electrophilic attacks to the phenyl ring’s para position.
This compound’s multifunctional architecture enables tailored modifications for drug development, particularly in targeting enzymes like α-amylase and kinase pathways. Further studies are needed to explore its catalytic applications and metabolic stability.
Comparison with Similar Compounds
Structural Analogues with Benzo[d][1,3]dioxole Moieties
Notes:
Thiazole-Containing Analogues
Notes:
Compounds with Similar Pharmacophores
Notes:
Q & A
Q. What are the optimized synthetic routes for this compound, and how do reaction conditions influence yield and purity?
Methodological Answer: Synthesis optimization involves solvent selection, catalyst use, and temperature control. For example, ethanol and DMF are effective solvents for cyclization and crystallization, as demonstrated in thiazole derivatives with yields up to 76% . Potassium carbonate (K₂CO₃) enhances nucleophilic substitution in thiazole ring formation, while reflux conditions (e.g., 7–20 hours) improve reaction completeness . Purification via recrystallization (ethanol/water or DMF) ensures high purity, with yields inversely related to solvent polarity .
Q. Which spectroscopic techniques are critical for characterizing structural integrity?
Methodological Answer:
- IR Spectroscopy : Identifies key functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹, NH bends at 3200–3400 cm⁻¹) .
- ¹H/¹³C NMR : Resolves proton environments (e.g., thiazole protons at δ 6.8–7.5 ppm, aromatic carboxamide signals at δ 160–170 ppm) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns (e.g., M⁺ peaks with <5 ppm error) .
Q. What in vitro assays are suitable for initial pharmacological screening?
Methodological Answer: Use enzyme inhibition assays (e.g., COX1/2 for anti-inflammatory potential ) or antimicrobial susceptibility testing (e.g., MIC determination against E. coli or S. aureus). Standardize protocols with positive controls (e.g., ciprofloxacin for antibacterial assays) and triplicate replicates to ensure reproducibility .
Q. How should researchers validate the compound’s stability under storage conditions?
Methodological Answer: Conduct accelerated stability studies by storing the compound at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (≥95% purity threshold) and track hygroscopicity using TGA-DSC .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity while minimizing off-target effects?
Methodological Answer:
- Electron-Withdrawing Groups (EWGs) : Introduce -NO₂ or -CF₃ to the phenyl ring to improve binding affinity to hydrophobic enzyme pockets (e.g., COX2 inhibition in ) .
- Bioisosteric Replacement : Substitute the thiazole ring with oxadiazole to modulate solubility and reduce cytotoxicity, as seen in triazolyl derivatives . Validate selectivity via kinase profiling panels and computational docking (e.g., AutoDock Vina) .
Q. What strategies resolve discrepancies in reported biological activities of thiazole-containing analogs?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 4-methoxy vs. 4-nitro groups) and correlate with activity trends .
- Standardized Assay Conditions : Control variables like cell line passage number, serum concentration, and incubation time to reconcile conflicting IC₅₀ values .
Q. How can computational methods predict binding modes and metabolic pathways?
Methodological Answer:
Q. What are the challenges in establishing pharmacokinetic profiles, and how can they be addressed?
Methodological Answer:
- Solubility Limitations : Use PEG-400 or cyclodextrin-based formulations for in vivo studies .
- Plasma Protein Binding (PPB) : Measure PPB via equilibrium dialysis and adjust dosing regimens to account for free fraction variability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting cytotoxicity data across cell lines?
Methodological Answer:
Q. Why do some analogs show potent in vitro activity but poor in vivo efficacy?
Methodological Answer:
- Bioavailability Screening : Assess oral absorption using Caco-2 monolayers and P-glycoprotein efflux ratios .
- Prodrug Design : Improve permeability by acetylating polar groups (e.g., carboxamide → methyl ester), as demonstrated in benzothiazole derivatives .
Methodological Tables
Q. Table 1. Synthesis Optimization Parameters
Q. Table 2. Key Spectroscopic Benchmarks
| Functional Group | IR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| C=O (amide) | 1650–1750 | 160–170 (¹³C) |
| NH (thiazole) | 3200–3400 | 6.8–7.5 (aromatic H) |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
